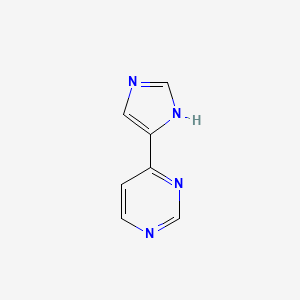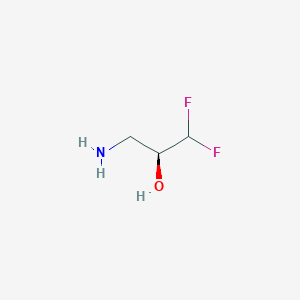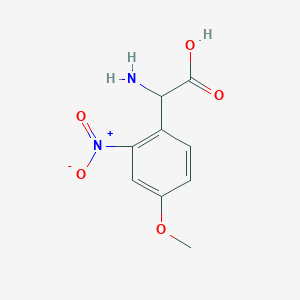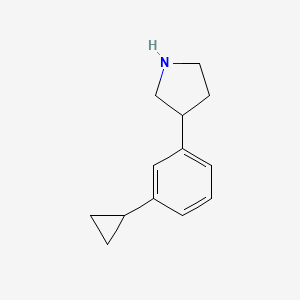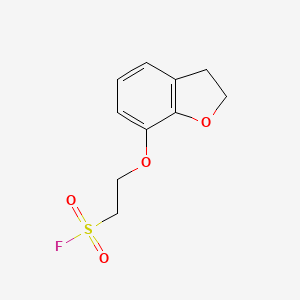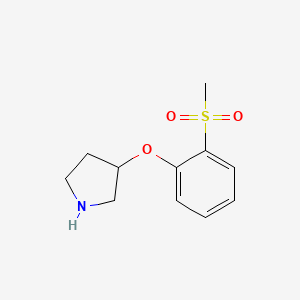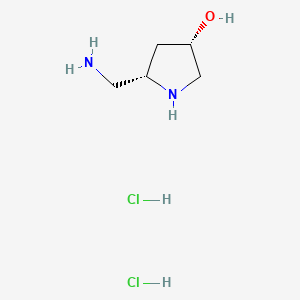
(1R)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of a chiral center at the first carbon atom This compound features a phenyl ring substituted with chlorine and two methoxy groups, along with an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-4,5-dimethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The racemic mixture of the product is then subjected to chiral resolution techniques to isolate the (1R)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The chiral resolution can be achieved through methods such as chiral chromatography or the use of chiral auxiliaries.
化学反応の分析
Types of Reactions
(1R)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Further reduction of the compound can lead to the formation of the corresponding alkane.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: NaBH4, LiAlH4.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: 3-chloro-4,5-dimethoxybenzaldehyde or 3-chloro-4,5-dimethoxybenzoic acid.
Reduction: 3-chloro-4,5-dimethoxyphenylethane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
(1R)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (1R)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.
類似化合物との比較
Similar Compounds
(1S)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
3-chloro-4,5-dimethoxybenzyl alcohol: Lacks the chiral center and may have different reactivity and applications.
3-chloro-4,5-dimethoxyphenylacetic acid: Contains a carboxylic acid group instead of an alcohol, leading to different chemical behavior.
Uniqueness
(1R)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-ol is unique due to its chiral center, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C10H13ClO3 |
|---|---|
分子量 |
216.66 g/mol |
IUPAC名 |
(1R)-1-(3-chloro-4,5-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13ClO3/c1-6(12)7-4-8(11)10(14-3)9(5-7)13-2/h4-6,12H,1-3H3/t6-/m1/s1 |
InChIキー |
SVDVSPGNBRTKHY-ZCFIWIBFSA-N |
異性体SMILES |
C[C@H](C1=CC(=C(C(=C1)Cl)OC)OC)O |
正規SMILES |
CC(C1=CC(=C(C(=C1)Cl)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride](/img/structure/B13598914.png)
